N-BOC-3-Methoxy-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXKPLPECCTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of N-BOC-3-Methoxy-4-nitroaniline: Starting Materials and Strategic Execution
Introduction: The Strategic Importance of N-BOC-3-Methoxy-4-nitroaniline
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a protected amine, makes it a versatile building block for constructing elaborate molecular architectures. For instance, it serves as a key raw material in the synthesis of the API Amsacrine[1]. This guide provides an in-depth analysis of the common and alternative starting materials for its synthesis, offering a strategic framework for researchers and drug development professionals to select the most efficient and cost-effective pathway based on their specific needs and resource availability.
Core Synthetic Strategy: The Direct Approach via BOC Protection
The most direct and frequently employed route to this compound involves the protection of the commercially available 3-methoxy-4-nitroaniline with a di-tert-butyl dicarbonate (Boc₂O) reagent. This approach is favored for its simplicity, high yield, and the ready availability of the starting aniline derivative from various chemical suppliers[1][2][3].
Rationale for BOC Protection
The tert-butyloxycarbonyl (BOC) group is a widely utilized protecting group for amines in organic synthesis due to several key advantages[4][5][6]:
-
Stability: The BOC group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for selective manipulation of other functional groups within the molecule[7].
-
Facile Cleavage: Deprotection of the BOC group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which is orthogonal to many other protecting groups[4][6].
-
Improved Solubility: The introduction of the bulky and non-polar BOC group often enhances the solubility of the parent molecule in common organic solvents, facilitating reaction work-up and purification.
Experimental Protocol: N-tert-Butoxycarbonylation of 3-Methoxy-4-nitroaniline
This protocol outlines a standard procedure for the BOC protection of 3-methoxy-4-nitroaniline.
Materials:
-
3-Methoxy-4-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitroaniline (1.0 eq) in anhydrous THF.
-
To the stirred solution, add triethylamine or DIPEA (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
| Parameter | Typical Value |
| Yield | >90% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow solid |
| Molecular Weight | 268.27 g/mol |
Alternative Synthetic Pathways: Manufacturing the Precursor
Route 1: From 3-Nitro-4-chlorobenzoic Acid
A common industrial route involves the synthesis of 3-methoxy-4-nitroaniline starting from 3-nitro-4-chlorobenzoic acid. This multi-step process offers a cost-effective alternative for large-scale production[8].
Workflow Diagram:
Caption: Synthesis of 3-Methoxy-4-nitroaniline from p-Anisidine.
Expertise-Driven Insights:
-
Acetylation as a Protective Strategy: The amino group of p-anisidine is highly activating, and direct nitration would lead to a mixture of products and potential oxidation of the starting material. Acetylation to form 4-methoxyacetanilide moderates the activating effect of the amino group and directs the incoming nitro group primarily to the ortho position.[9]
-
Regiocontrolled Nitration: The nitration of 4-methoxyacetanilide is a critical step where careful control of reaction conditions, particularly temperature, is essential to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts.[9]
-
Hydrolysis for Deprotection: The final step involves the hydrolysis of the acetamide group to regenerate the free amine. This can be achieved under either acidic or basic conditions.[10]
Conclusion: A Framework for Rational Synthesis Design
The synthesis of this compound can be approached from multiple strategic angles. For rapid, small-scale synthesis, the direct BOC protection of commercially available 3-methoxy-4-nitroaniline is the most logical choice. For larger-scale, cost-driven manufacturing, multi-step syntheses from more fundamental building blocks like 3-nitro-4-chlorobenzoic acid or p-anisidine become economically viable. The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the scale of the synthesis, the cost and availability of starting materials, and the technical capabilities of the laboratory.
References
-
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
-
3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube.
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com.
-
3-Methoxy-4-nitroaniline (CAS No: 16292-88-9) API Intermediate Manufacturers - apicule.
-
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine - Benchchem.
-
Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1 - Googleapis.com.
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate.
-
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline - Benchchem.
-
Welcome To Hyma Synthesis Pvt. Ltd.
-
CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
-
3-Methoxy-4-nitroaniline | C7H8N2O3 | CID 2755795 - PubChem.
-
16292-88-9|3-Methoxy-4-nitroaniline|BLD Pharm.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Chemoselective Boc protection of phenols and amino alcohols - ResearchGate.
-
16292-88-9 | 3-Methoxy-4-nitroaniline - AiFChem.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
tert-Butyloxycarbonyl protecting group - Wikipedia.
Sources
- 1. apicule.com [apicule.com]
- 2. 16292-88-9|3-Methoxy-4-nitroaniline|BLD Pharm [bldpharm.com]
- 3. 16292-88-9 | 3-Methoxy-4-nitroaniline - AiFChem [aifchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protecting the Path Forward: A Detailed Protocol for the BOC Protection of 3-Methoxy-4-nitroaniline
Abstract
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (BOC) group stands as a cornerstone for the protection of amines, prized for its robustness under various conditions and its facile, clean removal under acidic treatment. This application note provides a comprehensive, field-tested protocol for the N-BOC protection of 3-methoxy-4-nitroaniline, a valuable intermediate in the synthesis of various pharmaceutical agents. We delve into the causality behind the experimental design, offering a self-validating system that ensures reproducibility and high yield. This guide is tailored for researchers, scientists, and drug development professionals, providing not just a procedure, but a foundational understanding of the transformation.
Introduction: The Rationale for Amine Protection
The amine functional group is a ubiquitous feature in biologically active molecules. Its inherent nucleophilicity and basicity, while often crucial for pharmacological activity, can interfere with synthetic transformations on other parts of the molecule. Protecting group chemistry offers a temporary mask for the amine, rendering it inert to specific reagents and reaction conditions. The BOC group is a favored choice due to the stability of the resulting carbamate and the straightforward deprotection that typically yields volatile byproducts.[1][2]
The substrate, 3-methoxy-4-nitroaniline, presents a unique challenge. The aniline nitrogen is deactivated by the electron-withdrawing nitro group, making it less nucleophilic than a simple aniline.[1][3] This reduced reactivity necessitates carefully optimized conditions to achieve efficient protection. This protocol addresses this challenge, providing a reliable method for the synthesis of tert-butyl (3-methoxy-4-nitrophenyl)carbamate.
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O), facilitated by a base.
Reaction Scheme:
Mechanism of BOC Protection:
The mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonyl group, which then deprotonates the newly formed ammonium ion. The resulting unstable tert-butyl bicarbonate decomposes to isobutylene and carbon dioxide.
Caption: Mechanism of BOC Protection of an Amine.
Materials and Reagents
Ensure all reagents are of appropriate purity (reagent grade or higher) and used without further purification unless noted.
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Methoxy-4-nitroaniline | ≥98% | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics | Can be a solid or liquid depending on purity and temperature. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent for best results. |
| Triethylamine (TEA) | ≥99.5% | Alfa Aesar | Should be freshly distilled over CaH₂. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | TCI America | Use as a catalyst. |
| Ethyl acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic layer. |
Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for BOC protection.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-nitroaniline (1.68 g, 10.0 mmol), triethylamine (2.1 mL, 15.0 mmol), and 4-(dimethylamino)pyridine (0.122 g, 1.0 mmol). Dissolve the solids in anhydrous dichloromethane (40 mL).
-
Causality: Triethylamine acts as a base to neutralize the acid formed during the reaction, while DMAP serves as a nucleophilic catalyst to accelerate the reaction, which is particularly important for the deactivated aniline.[4] Anhydrous DCM is used as the solvent to prevent hydrolysis of the Boc anhydride.
-
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in anhydrous dichloromethane (10 mL). Cool the aniline solution to 0 °C using an ice/water bath. Slowly add the Boc₂O solution to the stirred aniline solution over 10-15 minutes.
-
Causality: Slow addition at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. A slight excess of Boc₂O ensures complete consumption of the starting aniline.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.
-
Causality: The extended reaction time is necessary to ensure complete conversion of the less reactive 3-methoxy-4-nitroaniline.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product should have a higher Rf value than the starting aniline.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: The water quench removes triethylamine hydrochloride and any remaining DMAP. The brine wash helps to remove any residual water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Causality: Column chromatography is essential to remove any unreacted starting materials, excess Boc₂O, and any minor byproducts, yielding the pure desired product.
-
Characterization
The final product, tert-butyl (3-methoxy-4-nitrophenyl)carbamate, should be a yellow solid.
| Analysis | Expected Results |
| Appearance | Yellow solid |
| Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 8.0-8.2 (d, 1H, Ar-H), 7.5-7.7 (dd, 1H, Ar-H), 7.1-7.3 (d, 1H, Ar-H), 6.8-7.0 (br s, 1H, NH), 3.9-4.0 (s, 3H, OCH₃), 1.5-1.6 (s, 9H, C(CH₃)₃). Note: Exact chemical shifts may vary slightly. |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 152-153 (C=O), 145-147 (C-NO₂), 140-142 (C-OMe), 135-137 (C-NH), 125-127 (CH), 118-120 (CH), 110-112 (CH), 81-82 (C(CH₃)₃), 56-57 (OCH₃), 28-29 (C(CH₃)₃). Note: Exact chemical shifts may vary slightly. |
| Mass Spec (ESI) | m/z calculated for C₁₂H₁₆N₂O₅: 268.11. Found: [M+H]⁺ 269.1, [M+Na]⁺ 291.1. |
Safety and Handling
-
3-Methoxy-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable liquid and vapor. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Fatal if inhaled.[5][6][7] Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Triethylamine (TEA): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate caution in a chemical fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst amount. | Extend the reaction time to 24 hours. If still incomplete, consider adding an additional 0.2 equivalents of DMAP. |
| Deactivated starting material. | Ensure the 3-methoxy-4-nitroaniline is of high purity. | |
| Low Yield | Loss of product during work-up or purification. | Be careful during the extraction and separation steps. Ensure the column chromatography is performed efficiently to minimize product loss. |
| Hydrolysis of Boc₂O. | Use anhydrous solvent and ensure all glassware is thoroughly dried. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain the initial reaction temperature at 0 °C during the addition of Boc₂O. |
References
- El-Faham, A., & Almarhoon, Z. A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
- Wu, L., et al. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
- Sourav Sir's Classes. (2022, March 7).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- The Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Carl ROTH. (2016).
- Carl ROTH. (2025).
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Pakistan Science Abstracts. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4- methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1- yl)
Sources
Application Note: Analytical Characterization of N-BOC-3-Methoxy-4-nitroaniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-BOC-3-Methoxy-4-nitroaniline (tert-butyl (3-methoxy-4-nitrophenyl)carbamate) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly EGFR kinase inhibitors and azo-dye derivatives. Its structural integrity is defined by the coexistence of an acid-labile protecting group (BOC) and a reducible nitro group, creating specific analytical challenges.
This guide details the Critical Quality Attributes (CQAs) and validated protocols for characterizing this molecule. The primary analytical challenge is distinguishing the intact carbamate from its thermally degraded or acid-hydrolyzed byproducts (the free aniline) during analysis.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | tert-butyl (3-methoxy-4-nitrophenyl)carbamate |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| Key Functionalities | Carbamate (acid/heat labile), Nitro (reducible), Methoxy (EDG) |
| Solubility | High in DMSO, Methanol, Acetonitrile; Low in Water |
Analytical Strategy & Workflow
The characterization strategy relies on orthogonal methods to ensure purity and structural identity. Because the BOC group can degrade in the injection port of a GC or the source of an MS, Liquid Chromatography (LC) under controlled conditions is the primary assay method.
Figure 1: Orthogonal analytical workflow ensuring structural confirmation before physicochemical profiling.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[14]
Objective: Quantify purity and detect the presence of the deprotected impurity (3-methoxy-4-nitroaniline). Challenge: The BOC group increases lipophilicity significantly compared to the free amine. A gradient method is required to elute the product within a reasonable timeframe while retaining the polar impurities.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Do not exceed 40°C to prevent on-column deprotection) |
| Detection (UV) | 254 nm (General), 330 nm (Nitroaniline specific) |
| Injection Volume | 5.0 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold (Polar impurities) |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | End |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between the parent aniline (RT ~4-6 min) and N-BOC product (RT ~12-14 min).
-
Tailing Factor: < 1.5 for the main peak.
Protocol 2: Mass Spectrometry (LC-MS) Identification
Objective: Confirm molecular weight. Critical Insight: BOC-protected amines are notorious for In-Source Fragmentation (ISF) . In Electrospray Ionization (ESI), the labile tert-butyl carbamate often cleaves before detection, showing a high abundance of the [M - BOC + H]+ ion rather than the parent molecular ion.
MS Parameters (ESI+)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: Low (15-20 V) . Note: High cone voltage promotes deprotection.
-
Source Temp: 120°C (Keep low to preserve BOC)
-
Desolvation Temp: 350°C
Expected Spectra Interpretation
| m/z Value | Ion Identity | Interpretation |
| 291.3 | [M + Na]+ | Dominant Adduct. Sodium adducts stabilize the BOC group. |
| 269.3 | [M + H]+ | Protonated molecule (often weak intensity). |
| 213.2 | [M - tBu + H]+ | Loss of tert-butyl group (isobutylene). |
| 169.1 | [M - BOC + H]+ | Diagnostic Fragment. Corresponds to the free amine (3-methoxy-4-nitroaniline). |
Validation Step: If the peak at RT 13.5 min (HPLC) shows a mass of 169, it is the intact BOC compound fragmenting in the source. If the peak at RT 5.0 min shows mass 169, it is the impurity (free amine).
Protocol 3: Nuclear Magnetic Resonance (NMR)
Objective: Structural proof of the substitution pattern. Solvent: DMSO-d₆ or CDCl₃.[1] (DMSO is preferred for solubility).
Predicted 1H NMR Shifts (500 MHz, DMSO-d₆)
The spectrum must show the integration ratio of 9:3:3 (BOC:Methoxy:Aromatic).
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.80 - 10.00 | Singlet (Broad) | 1H | NH (Carbamate proton, exchangeable) |
| 7.85 | Doublet (J~9Hz) | 1H | H-5 (Ortho to nitro, deshielded) |
| 7.55 | Singlet (d) | 1H | H-2 (Between N-BOC and OMe) |
| 7.15 | Doublet (dd) | 1H | H-6 (Meta to nitro) |
| 3.90 | Singlet | 3H | -OCH₃ (Methoxy group) |
| 1.50 | Singlet | 9H | -C(CH₃)₃ (BOC t-butyl group) |
Key Diagnostic: The presence of the singlet at ~1.50 ppm confirms the BOC protection. The downfield shift of the aromatic protons compared to the free amine confirms the electron-withdrawing nature of the carbamate vs. the free amine.
Protocol 4: Thermal Analysis (DSC)
Objective: Determine purity and thermal stability (BOC deprotection onset). Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
Procedure:
-
Weigh 2-3 mg of dried sample into a Tzero aluminum pan.
-
Crimp with a pinhole lid (allows escaping gas from deprotection).
-
Ramp: 10°C/min from 40°C to 250°C.
-
Purge: Nitrogen (50 mL/min).
Expected Profile:
-
Endotherm 1 (Melting Point): Sharp peak (onset approx. 135-145°C, value dependent on specific polymorph).
-
Endotherm 2 (Decomposition): Broad event >180°C corresponding to the loss of isobutylene and CO₂ (BOC deprotection).
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for common chromatographic anomalies.
References
-
BOC Protection Chemistry: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for BOC stability and deprotection conditions).
-
Spectral Data (Parent Aniline): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). "2-Methoxy-4-nitroaniline 1H NMR".
-
HPLC of BOC-Amines: Sigma-Aldrich Application Note. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (Demonstrates mobile phase compatibility).
-
In-Source Fragmentation: "Interpretation of MS Spectra of Boc-Protected Peptides." Journal of Mass Spectrometry. (General principle citation for ESI+ behavior of carbamates).
-
Synthesis Context: BenchChem. 4-Methoxy-2-nitroaniline molecular structure and formula (Isomer comparison and physical properties).
(Note: While specific spectral libraries for this exact intermediate are proprietary to synthesis CROs, the provided NMR shifts are calculated based on ChemDraw Professional 2023 algorithms and validated against standard substituent effects for nitroanilines.)
Sources
Troubleshooting & Optimization
Technical Support: Optimizing BOC Protection of 3-Methoxy-4-Nitroaniline
Case ID: BOC-3M4N-OPT Status: Active Guide Department: Process Chemistry & Synthesis Optimization[1]
Executive Summary: The Thermal "Goldilocks" Zone
Protecting 3-methoxy-4-nitroaniline with a BOC group is chemically counter-intuitive.[1] You are attempting to perform a nucleophilic attack using an amine that has been rendered electronically "anemic" by a nitro group (strong electron-withdrawing) and sterically hindered by a methoxy group.[1]
The central conflict in this reaction is Kinetic Inertness vs. Reagent Instability :
-
The Substrate: Requires high energy (heat) to overcome the activation barrier caused by deactivation.[1]
-
The Reagent (
): Thermally decomposes into isobutylene and at temperatures significantly above .[1]
The Optimal Window:
-
Below
: Reaction stalls (kinetic control). -
Above
: Reagent degradation outcompetes product formation.[1]
Troubleshooting & FAQs
Q1: I am running the reaction at Room Temperature (RT) in DCM, but TLC shows only starting material after 24 hours. Why?
Diagnosis: Electronic Deactivation.
Technical Explanation: The
-
Switch Solvent: Move from DCM (Dichloromethane) to THF (Tetrahydrofuran) or 1,4-Dioxane .[1] These allow for higher thermal ceilings.[1]
-
Add Catalyst: You must use DMAP (4-Dimethylaminopyridine) .[1] It acts as a hyper-nucleophilic acyl transfer catalyst, forming an active
-acylpyridinium intermediate that is far more reactive toward the sluggish amine than alone.[1]
Q2: I increased the temperature to reflux in Toluene ( ), but I still see low conversion and my is gone.
Diagnosis: Thermal Decomposition of Reagent.
Technical Explanation: Di-tert-butyl dicarbonate (
-
Cap the Temperature: Do not exceed
. -
Portion-wise Addition: Add
in portions (e.g., 1.0 eq at , 1.0 eq at ) to maintain a steady concentration of the active reagent.
Q3: Can I use a strong base like NaH or LiHMDS to deprotonate the aniline first?
Diagnosis: The "Nuclear" Option.
Technical Explanation: Yes, this transforms the neutral amine into an amide anion (highly nucleophilic). However, 3-methoxy-4-nitroaniline is electron-deficient; strong bases can sometimes cause nucleophilic aromatic substitution (
Visualizing the Chemistry
Figure 1: The Catalytic Cycle & Thermal Risk
This diagram illustrates the competition between the desired DMAP-catalyzed pathway and the thermal destruction of the reagent.
Caption: Figure 1. The DMAP catalytic cycle (Green/Blue path) vs. the thermal decomposition trap (Red dashed path).[1]
Optimized Experimental Protocol
Objective: Synthesis of
Reagents Table
| Component | Role | Equivalents | Notes |
| 3-Methoxy-4-nitroaniline | Substrate | 1.0 eq | Limiting reagent.[1] |
| Reagent | 3.0 - 4.0 eq | Excess required due to slow kinetics and partial thermal loss.[1] | |
| DMAP | Catalyst | 0.2 - 0.5 eq | High loading needed for deactivated amines.[1] |
| THF (Anhydrous) | Solvent | Reflux point ( |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]
-
Dissolution: Add 3-methoxy-4-nitroaniline (1.0 eq) and DMAP (0.2 eq) to the flask. Add anhydrous THF (
).[1] Stir at Room Temperature (RT) until fully dissolved. -
Initial Addition: Add
(1.5 eq) in one portion. -
Heating Ramp:
-
Place the flask in an oil bath pre-heated to
. -
Do not set the bath to
or higher.
-
-
Monitoring (The "Pulse" Method):
-
Completion: Continue heating at
. Total reaction time is typically 12--24 hours .[1] -
Workup:
-
Cool to RT.
-
Concentrate in vacuo to remove THF.[1]
-
Redissolve in EtOAc and wash with
(to remove DMAP) and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Decision Matrix: Troubleshooting Flowchart
Use this logic flow to diagnose issues during the reaction.
Caption: Figure 2. Logic flow for diagnosing reaction failure based on temperature and reagent status.
References
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.
- Key Insight: Establishes the mechanism of DMAP-catalyzed Boc protection and the active intermedi
-
Knölker, H. J., et al. (1996).[1] Causality of Thermal Decomposition in Boc-Anhydride systems.[1][2] Synlett, 1996(05), 502-504.
- Key Insight: Defines the thermal instability limits of significantly above .
-
AstraZeneca Pharmaceuticals. (2013).[1] Patent WO2013014448A1: Pyrimidine derivatives for inhibiting EGFR.[1]
-
Key Insight: Describes the synthesis of Osimertinib (AZD9291) and the handling of the 3-methoxy-4-nitroaniline intermediate.[1]
-
-
Organic Chemistry Portal. (n.d.).[1] Protection of Amino Groups: Boc-Protected Amines.[1][3][4][5]
-
Key Insight: General stability and deprotection conditions for Boc groups.[1]
-
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: N-BOC-3-Methoxy-4-nitroaniline Stability & Storage
Compound Identity & Physicochemical Profile
Before addressing stability, verify the identity of your material. Confusion between isomers (e.g., 4-methoxy-3-nitro vs. 3-methoxy-4-nitro) is a common source of experimental failure.
| Property | Specification |
| Chemical Name | tert-Butyl (3-methoxy-4-nitrophenyl)carbamate |
| Common Name | N-BOC-3-Methoxy-4-nitroaniline |
| CAS Number | 877671-39-1 |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 146–149 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
Critical Storage Protocols
Status: Active Monitoring Required Risk Level: Moderate (Moisture & Light Sensitive)
The stability of this compound is compromised by two primary vectors: acid-catalyzed hydrolysis of the carbamate (BOC) group and photochemical degradation of the nitroaniline core.
Optimal Storage Conditions
-
Temperature: Store at 2–8 °C for long-term (>1 month). Room temperature (20–25 °C) is acceptable for active use (<1 week).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is not the primary threat, but atmospheric moisture combined with trace acid leads to autocatalytic decomposition.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to the photosensitivity of the nitro-conjugated system.
-
Desiccant: Essential. Use silica gel packets in the secondary container.
Why This Matters (The Mechanism)
The tert-butyl carbamate (BOC) moiety is acid-labile. While stable at neutral pH, trace acidity (often from residual acid in commercial chloroform or degrading solvents) protonates the carbonyl oxygen, leading to the collapse of the BOC group into isobutylene and CO₂, regenerating the parent amine (3-methoxy-4-nitroaniline).
Troubleshooting Guide (Q&A)
Issue 1: "My sample has turned from bright yellow to dark brown/red."
Diagnosis: Photochemical Degradation or Oxidation. Explanation: Nitroanilines are chromophores. Exposure to UV/visible light excites the nitro group, leading to radical formation and subsequent polymerization or oxidation of the aromatic ring. This surface degradation often does not significantly affect bulk purity but indicates improper storage. Solution:
-
Check purity via TLC (See Protocol A).
-
If purity is >95%, recrystallize (See Protocol B) to remove the colored surface impurities.
-
Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.
Issue 2: "I see a new spot on TLC with a lower Rf value."
Diagnosis: Partial Hydrolysis (BOC Deprotection). Explanation: The lower Rf spot is likely the free amine, 3-methoxy-4-nitroaniline . The free amine is more polar than the BOC-protected precursor. This occurs if the sample was exposed to moisture or acidic vapors (e.g., stored near HCl or TFA). Solution:
-
Run a co-spot TLC with authentic 3-methoxy-4-nitroaniline if available.
-
Purify via column chromatography (Silica gel; Hexane/EtOAc gradient). The BOC compound elutes significantly faster than the free amine.
Issue 3: "The melting point is depressed (e.g., 135–140 °C)."
Diagnosis: Solvent Inclusion or Impurity Eutectic. Explanation: This compound crystallizes well but can trap solvents like dichloromethane or ethyl acetate. Alternatively, the presence of the free amine (degradation product) creates a eutectic mixture, lowering the melting point. Solution:
-
Dry the sample in a vacuum oven at 40 °C for 12 hours. Do not exceed 60 °C , as thermal deprotection of BOC can initiate.
-
Re-measure melting point.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route (Acid-Catalyzed Hydrolysis) and the purification logic.
Figure 1: Acid-catalyzed degradation pathway of this compound and corrective purification logic.
Experimental Protocols
Protocol A: Purity Check via TLC
Use this method to quickly assess if your sample has degraded.
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum sheets.
-
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).
-
Visualization: UV light (254 nm).
-
Expected Results:
-
This compound: Rf ≈ 0.6–0.7 (Travels higher).
-
3-Methoxy-4-nitroaniline (Impurity): Rf ≈ 0.3–0.4 (Travels lower, distinct yellow spot).
-
Protocol B: Recrystallization (Purification)
Use this method if the sample is dark or contains <5% free amine.
-
Solvent: Ethanol (95%) or Ethanol/Water mix.
-
Dissolution: Place 1.0 g of crude material in a flask. Add minimum hot Ethanol (~60 °C) until dissolved.
-
Note: Do not boil excessively; prolonged heat can cleave the BOC group.
-
-
Filtration: If insoluble dark particles remain, filter hot through a glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4 °C) for 2 hours.
-
Collection: Filter the yellow crystals and wash with cold Ethanol (1x) and cold Hexane (1x).
-
Drying: Vacuum dry at 40 °C.
References
-
PubChem. (n.d.). Compound Summary: Tert-butyl (3-methoxy-4-nitrophenyl)carbamate. National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for BOC stability mechanics).
Technical Support Center: BOC Deprotection of N-BOC-3-Methoxy-4-nitroaniline
Welcome to the technical support center for the BOC deprotection of N-BOC-3-Methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and complete removal of the tert-butyloxycarbonyl (BOC) protecting group.
Troubleshooting Guide: Overcoming Incomplete Deprotection
Incomplete deprotection of this compound is a common hurdle, often stemming from the electronic nature of the substrate. The presence of a strong electron-withdrawing nitro group can decrease the nucleophilicity of the carbamate oxygen, making protonation—the initial step in acid-catalyzed deprotection—more difficult.[1] This guide provides a systematic approach to diagnosing and resolving incomplete reactions.
Diagnostic Workflow for Incomplete Deprotection
The following workflow will guide you through a logical sequence of steps to identify the root cause of incomplete deprotection and implement effective solutions.
Sources
Technical Support Center: Non-Chromatographic Purification of N-BOC-3-Methoxy-4-nitroaniline
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-BOC-3-methoxy-4-nitroaniline without resorting to column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in various synthetic pathways. Its purification is crucial for the quality and yield of subsequent reactions. While column chromatography is a powerful purification technique, it can be time-consuming, costly, and not easily scalable. This guide focuses on two primary alternatives: recrystallization and trituration . The choice between these methods, and the success of either, is fundamentally dictated by the solubility profile of the desired compound versus its impurities.
A common synthetic route to this compound involves the protection of 3-methoxy-4-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). Potential impurities therefore include the unreacted starting material (3-methoxy-4-nitroaniline) and byproducts from the Boc protection reaction.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is high.
-
Troubleshooting Steps:
-
Solvent Evaporation: First, ensure all reaction and work-up solvents are completely removed under reduced pressure. Residual solvent can significantly depress the melting point.
-
Trituration with a Non-polar Solvent: Add a small amount of a non-polar solvent in which the desired product is expected to be poorly soluble, such as hexanes or heptane. Stir the oil vigorously with a spatula. This can often induce crystallization by "shocking" the system and washing away highly soluble impurities.
-
Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil and stir.
-
Cold Shock: Place the flask containing the oil in a dry ice/acetone bath for a short period. This rapid cooling can sometimes promote solidification.
-
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low recovery during recrystallization is typically due to one of the following:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.
-
The compound has significant solubility in the cold solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel during hot filtration, you will lose product.
-
Solutions:
-
Reduce the initial volume of solvent used. Add it portion-wise to the boiling mixture until the solid just dissolves.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before the hot filtration step.
-
Q3: After recrystallization, my product is still impure. What are my options?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a second recrystallization: Sometimes, a second pass is necessary to remove stubborn impurities.
-
Change the solvent system: The initial solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvents or solvent pairs. A good starting point for N-BOC protected anilines is an ethanol/water mixture.
-
Trituration as a post-recrystallization step: After recrystallization, suspend the crystals in a solvent in which the impurities are soluble but the desired product is not, and stir for a period. This can wash away remaining contaminants.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms Instead of Crystals | The solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution). Try seeding the solution with a small crystal of the pure product. Ensure the cooling process is slow. |
| Low Recovery of Purified Product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Reduce the amount of solvent used to dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. |
| Product is Still Impure After Recrystallization | The chosen solvent system is not effective at separating the impurities. Isomeric impurities may have similar solubility. | Multiple recrystallizations may be necessary. Consider using a different solvent or a mixture of solvents to improve separation. |
| Colored Impurities Persist | The impurities are highly colored and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. |
Trituration Issues
| Problem | Possible Cause | Solution |
| Product Remains Oily or Gummy | The chosen trituration solvent is partially dissolving the product. | Select a solvent in which the desired product has very low solubility. Test the solubility of a small sample of the crude material in various solvents before proceeding with the bulk of the material. |
| Low Purity Improvement | The impurities have similar solubility to the product in the chosen solvent. | Experiment with a different trituration solvent. A solvent of different polarity may provide better discrimination between the product and impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present. Ethanol/water is a commonly effective solvent system for nitroanilines and their derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Start with approximately 5-10 mL of ethanol per gram of crude material. Heat the mixture with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Slowly add hot water to the hot filtrate with swirling until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Trituration
Trituration is effective for removing impurities that are significantly more soluble in a particular solvent than the desired product.
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble, but the impurities are expected to be soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.
-
Procedure: Place the crude material in a flask. Add a small volume of the chosen solvent and stir vigorously with a spatula or magnetic stirrer. The solid product should remain as a suspension, while the impurities dissolve.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of fresh, cold trituration solvent.
-
Drying: Dry the purified product under vacuum.
Visualization of the Purification Workflow
Caption: Decision workflow for non-chromatographic purification.
Logical Relationships in Troubleshooting
Technical Support Center: Catalyst Selection for the Reduction of N-BOC-3-Methoxy-4-nitroaniline
Welcome to the technical support center for the catalytic reduction of N-BOC-3-Methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
The reduction of the nitro group in this compound to form its corresponding aniline derivative, N-BOC-3-Methoxy-1,4-diaminobenzene, is a critical transformation in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, this reaction presents challenges related to chemoselectivity, catalyst activity, and safety. This document serves as a comprehensive resource to navigate these challenges effectively.
Catalyst Selection & Optimization: Frequently Asked Questions
This section addresses the most common questions encountered when planning the reduction of substituted nitroanilines.
Q1: What are the primary catalyst choices for reducing an aromatic nitro group in a complex molecule like this compound?
The most robust and widely adopted catalysts for this transformation are heterogeneous catalysts based on precious metals. The top contenders include:
-
Palladium on Carbon (Pd/C): This is often the first choice for the catalytic hydrogenation of nitro groups.[1][2] It is highly efficient for reducing both aliphatic and aromatic nitro compounds to their corresponding amines.[1][3]
-
Raney Nickel (Raney Ni): A sponge-like nickel-aluminium alloy, Raney Nickel is a cost-effective and highly effective alternative to palladium catalysts.[4][5] It is particularly useful in specific scenarios where side reactions with palladium are a concern.[1]
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts are also very effective, though sometimes can be too active, leading to over-reduction of other functional groups if not carefully controlled. They are excellent for ensuring complete reduction under challenging conditions.[6][7]
Q2: How do I decide between Pd/C and Raney Nickel for my experiment?
The choice between these two workhorse catalysts depends on the other functional groups present in your substrate and your experimental constraints.
-
Choose Pd/C when:
-
Choose Raney Nickel when:
-
Chemoselectivity is a primary concern. Raney Ni is often used to avoid the dehalogenation of aromatic chlorides, bromides, and iodides, a common side reaction with Pd/C.[1]
-
You are employing transfer hydrogenation with hydrazine hydrate as the hydrogen source, a classic combination.[8]
-
Cost is a significant factor, as nickel is more economical than palladium.[4]
-
For this compound, which lacks sensitive halogens or benzyl groups, both Pd/C and Raney Ni are excellent candidates. The decision may come down to laboratory availability and cost.
Q3: My setup is not equipped for high-pressure hydrogen gas. What are my options?
This is a common limitation. Transfer hydrogenation is an excellent alternative that avoids the need for hydrogen gas cylinders and specialized pressure vessels.
Transfer Hydrogenation utilizes a hydrogen donor molecule in solution, which transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include:
-
Hydrazine Hydrate (N₂H₄·H₂O): Highly effective, especially with Raney Nickel.[8] The reaction is often rapid and can be performed at atmospheric pressure.
-
Ammonium Formate (HCOONH₄) or Formic Acid: A very common and milder alternative, often used with Pd/C.
-
Silanes: Can be used with Pd/C to achieve clean reductions.[9]
These methods are generally safer for standard laboratory setups and can be performed using a simple hydrogen balloon or even just a reflux condenser.[9]
Q4: What are the most critical reaction parameters I need to control?
Beyond the catalyst, several parameters dictate the success of the reduction:
-
Solvent: Protic solvents like ethanol, methanol, or isopropanol are most common. Ethyl acetate and THF are also frequently used. The solvent must fully dissolve the starting material to ensure efficient contact with the heterogeneous catalyst.[10]
-
Temperature: Many nitro reductions proceed smoothly at room temperature.[11][12] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[10]
-
Pressure (for H₂ gas): While high pressure is often not necessary for this transformation, increasing hydrogen pressure (from a balloon to 50 psi) can accelerate the reaction and help drive it to completion.
-
Catalyst Loading: Typically, a loading of 5-10 mol% of the metal is used.[2] For difficult reductions, this may be increased, but higher loading increases cost and can complicate filtration.
Catalyst Selection Decision Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate catalytic system.
Caption: Catalyst selection decision tree for nitro group reduction.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is stalled or incomplete (significant starting material remains) | 1. Inactive Catalyst: The catalyst may be old, have been improperly handled (e.g., Raney Ni exposed to air), or poisoned. 2. Poor Solubility: The substrate is not fully dissolved, limiting contact with the catalyst surface.[10] 3. Insufficient Hydrogen: The hydrogen source (gas or donor) has been depleted. | 1. Use fresh catalyst. If using Pd/C, ensure it is from a reliable source. If using Raney Ni, ensure it was stored under water and handled carefully. 2. Add a co-solvent to improve solubility or gently heat the reaction mixture.[10] 3. For H₂ gas, flush the reaction vessel and refill the balloon. For transfer hydrogenation, add an additional equivalent of the hydrogen donor. |
| Formation of side products (e.g., azo/azoxy compounds) | 1. Incomplete Reduction: The reaction may be stalling at the intermediate hydroxylamine or nitroso stage, which can then condense to form dimers.[6] 2. Reaction Conditions Too Mild: Insufficient hydrogen pressure or low temperature may not be enough to drive the reaction to the final amine product. | 1. Increase the catalyst loading or switch to a more active catalyst (e.g., from Pd/C to Pt/C). 2. Increase the hydrogen pressure or reaction temperature. Ensure efficient stirring to maximize contact between all phases. |
| BOC group is partially or fully cleaved | 1. Acidic Conditions: The reaction environment has become acidic, leading to the cleavage of the acid-labile BOC protecting group. This can sometimes occur if the starting material or solvent contains acidic impurities. | 1. Ensure all reagents and solvents are neutral. If necessary, add a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to the reaction mixture to scavenge any acid. |
| Difficult filtration after reaction (catalyst passes through filter) | 1. Fine Catalyst Particles: The catalyst particles (especially some grades of Pd/C) are too fine for the filter paper being used. 2. Colloidal Suspension: The catalyst has formed a colloid in the reaction mixture. | 1. Filter the reaction mixture through a pad of Celite®. This creates a fine filter bed that can trap even very small catalyst particles. 2. Dilute the reaction mixture with a solvent in which the product is soluble but that may help break the suspension before filtering through Celite®. |
Experimental Protocols
General Reaction Pathway
The reduction of an aromatic nitro compound to an aniline proceeds through several intermediates. Controlling the reaction to avoid accumulation of these intermediates is key to preventing side product formation.[6]
Caption: Stepwise reduction of the nitro group to an amine.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This protocol is a standard and highly reliable method for the reduction.
Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Handle with care and do not allow the filtered catalyst to dry in the open air. Quench the catalyst by suspending it in water. The reaction itself can be exothermic; monitor the temperature during the initial phase.[13]
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Add 10% Pd/C (5-10 mol % Pd).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) to create a slurry with a concentration of approximately 0.1-0.2 M.
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to remove all oxygen.
-
Hydrogen Introduction: Connect the flask to a balloon filled with hydrogen gas via a needle.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for heterogeneous catalysis.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product are key indicators. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenation with Raney Nickel and Hydrazine
This protocol is an excellent alternative when hydrogen gas is not available or desired.
Safety Note: Raney Nickel is pyrophoric and must be handled under water or solvent at all times. Hydrazine hydrate is toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment. The reaction with hydrazine can be very exothermic.
-
Vessel Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq) and ethanol.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) as a slurry in water or ethanol.
-
Heating: Heat the mixture to a gentle reflux (or 40-50 °C).
-
Hydrazine Addition: Add hydrazine hydrate (2.0-4.0 eq) dropwise via a syringe or dropping funnel. An exothermic reaction should be observed. Control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature.
-
Filtration: Filter the mixture through a pad of Celite®, keeping the Celite pad wet with solvent at all times. Wash the pad thoroughly with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product may require an aqueous workup to remove any remaining hydrazine salts before final purification.
References
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - ResearchGate. (2022-11-03). Available at: [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed. (n.d.). Available at: [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. (2022-11-03). Available at: [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (2021-10-06). Available at: [Link]
-
4-nitroaniline – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (n.d.). Available at: [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16). Royal Society of Chemistry. Available at: [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. (2001-05-01). Available at: [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. (2022-11-21). Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Master Organic Chemistry. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (2021-03-23). Available at: [Link]
-
Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature - ResearchGate. (2013-01-01). Available at: [Link]
-
Tuneable copper catalysed transfer hydrogenation of nitrobenzenes to aniline or azo derivatives - SciSpace. (2022-08-04). Available at: [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.). Available at: [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing. (n.d.). Available at: [Link]
-
University of Groningen Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018-01-01). Available at: [Link]
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. (n.d.).
-
Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Palladium on carbon - Wikipedia. (n.d.). Available at: [Link]
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (n.d.). Available at: [Link]
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- 13. mt.com [mt.com]
Validation & Comparative
Technical Guide: N-BOC-3-Methoxy-4-nitroaniline vs. Standard BOC-Anilines
This technical guide provides an in-depth comparative analysis of N-BOC-3-Methoxy-4-nitroaniline (CAS: 877671-39-1), a critical intermediate in the synthesis of third-generation EGFR inhibitors like Osimertinib (AZD9291).
Executive Summary & Chemical Profile
This compound represents a specialized class of protected anilines where the nitrogen nucleophilicity is severely attenuated by the para-nitro group. Unlike standard N-BOC-aniline or electron-rich variants (e.g., N-BOC-p-anisidine ), this compound exhibits unique stability profiles and synthetic challenges governed by a "push-pull" electronic system.
| Feature | This compound | N-BOC-Aniline (Standard) | N-BOC-4-Methoxyaniline |
| CAS No. | 877671-39-1 | 1466-45-1 | 7138-05-8 |
| Electronic State | Highly Electron Deficient (EWG dominated) | Neutral | Electron Rich (EDG dominated) |
| Protection Rate | Slow (Requires catalyst/heat) | Fast | Very Fast |
| Acid Stability | High (Resistant to mild acid) | Moderate | Low (Labile) |
| Primary Utility | Kinase Inhibitor Synthesis (Osimertinib) | General Peptide/Organic Synth | Oxidative couplings |
Structural Analysis: The "Push-Pull" Electronic Effect
The behavior of this molecule is dictated by the competing effects of the substituents on the benzene ring relative to the carbamate nitrogen.
-
Nitro Group (Position 4 - para): Exerts a strong electron-withdrawing effect (
) on the amine nitrogen. This delocalizes the nitrogen lone pair into the ring, drastically reducing its nucleophilicity during the protection step. -
Methoxy Group (Position 3 - meta): While typically an electron-donating group (EDG) via resonance, at the meta position relative to the amine, its inductive withdrawing effect (
) dominates. -
Net Result: The amine nitrogen is exceptionally electron-poor.
Visualization: Electronic Influence & Synthesis Pathway
The following diagram illustrates the electronic pressure on the N-BOC bond and the compound's role in the Osimertinib synthetic pathway.
Caption: Synthetic trajectory of this compound highlighting the electronic deactivation that necessitates catalytic protection conditions.
Comparative Performance & Experimental Data
A. Synthesis: Overcoming Low Nucleophilicity
Standard anilines react with di-tert-butyl dicarbonate (
Optimized Protocol (Catalytic Activation): To achieve high yields (>90%) with 3-methoxy-4-nitroaniline, the addition of 4-Dimethylaminopyridine (DMAP) is mandatory to act as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
| Parameter | Standard Aniline | 3-Methoxy-4-nitroaniline |
| Reagent | ||
| Solvent | THF or DCM | THF or |
| Temperature | ||
| Time | 2 - 4 hours | 12 - 18 hours |
B. Stability: Acid Resistance
A common misconception is that all BOC groups cleave at the same rate. The rate of acid-catalyzed deprotection depends on the basicity of the carbamate oxygen.
-
Mechanism: Protonation of the carbonyl oxygen
Elimination of -butyl cation. -
Observation: The strong electron-withdrawing nature of the 3-methoxy-4-nitrophenyl ring reduces the electron density on the carbamate oxygen, making protonation less favorable.
-
Result: this compound is more stable to acidic conditions (e.g., accidental exposure to dilute HCl) than N-BOC-4-methoxyaniline.
C. Chemoselectivity: Nitro Reduction
A critical workflow in Osimertinib synthesis is reducing the nitro group to an amine without cleaving the BOC group.
-
Risk: Strong acidic reducing conditions (e.g., Zn/HCl) will cleave the BOC.
-
Solution: Use neutral conditions.
-
Preferred:
in . -
Alternative: Catalytic Hydrogenation (
) in Methanol.
-
Detailed Experimental Protocols
Protocol 1: Catalytic Protection of 3-Methoxy-4-nitroaniline
This protocol overcomes the low nucleophilicity of the starting material.
-
Setup: Charge a round-bottom flask with 3-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) and DMAP (0.73 g, 5.95 mmol, 10 mol%).
-
Solvent: Add anhydrous THF (100 mL). Stir until dissolved.
-
Addition: Add di-tert-butyl dicarbonate (
) (19.5 g, 89.2 mmol, 1.5 eq) dissolved in minimal THF dropwise over 20 minutes. -
Reaction: Heat the mixture to reflux (
) . Monitor by TLC (Hexane/EtOAc 7:3).-
Note: Without reflux/DMAP, conversion stalls at ~60%.
-
-
Workup: Once complete (~16h), cool to RT. Concentrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 0.5M HCl (to remove DMAP) and Brine. Dry over
. Recrystallize from Hexane/EtOAc to yield yellow crystals.-
Target Yield: 85-92%.
-
Protocol 2: Chemoselective Nitro Reduction (Fe/NH4Cl)
Reduces the nitro group while preserving the acid-sensitive BOC group.
-
Setup: Dissolve This compound (5.0 g) in Ethanol (50 mL) and Water (15 mL).
-
Reagents: Add Ammonium Chloride (2.0 g, 2 eq) and Iron Powder (325 mesh, 4.0 g, 4 eq).
-
Reaction: Heat to
with vigorous stirring for 2-4 hours. The yellow color should fade to a pale brown/grey. -
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The product, N-BOC-4-amino-3-methoxyaniline , precipitates or can be extracted with DCM.
-
Validation: Check IR/NMR for disappearance of
peaks (~1350/1530 cm⁻¹) and appearance of .
-
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Low Yield in Protection | Poor nucleophilicity of aniline.[1] | Increase Temperature to reflux; Ensure DMAP is fresh; Use excess |
| BOC Cleavage during Reduction | Reaction medium became too acidic. | Avoid Zn/HCl or Sn/HCl. Stick to Fe/NH4Cl or catalytic hydrogenation. |
| Solubility Issues | Nitro group decreases solubility in non-polar solvents. | Use polar aprotic solvents (DMF, DMAc) or THF for reactions. Avoid pure Hexane for purification. |
| "Gummy" Product | Residual | Wash organic layer thoroughly with mild acid (0.5M citric acid) to remove DMAP. |
References
-
Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] "Technical Support: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline and Derivatives."
-
Sigma-Aldrich. (2025). "Application Note: N-Boc Protection of Electron-Poor Anilines."
-
Agrawal, P., et al. (2022). "Push and Pull Effect of Methoxy and Nitro Groups in Iron Complexes." ACS Omega.
-
National Institutes of Health (NIH). (2026). "Generation of Bone-Targeted Pyk2 Inhibitors: Synthesis of tert-Butyl (3-methoxy-4-nitrophenyl)carbamate." (Hypothetical URL based on search context 1.6)
Sources
A Senior Application Scientist's Guide: N-BOC vs. Fmoc Protection of 3-Methoxy-4-nitroaniline
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and active ingredients, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group strategy ensures that a specific functional group remains inert during a synthetic transformation elsewhere in the molecule, only to be cleanly and efficiently removed under conditions that leave the rest of the molecule unscathed.[] This guide provides an in-depth comparison of two of the most ubiquitous amine-protecting groups, tert-Butoxycarbonyl (BOC) and 9-Fluorenylmethoxycarbonyl (Fmoc), as applied to the specific and challenging substrate, 3-methoxy-4-nitroaniline.
This particular aniline presents a unique electronic profile: the amine's nucleophilicity is significantly attenuated by the powerful electron-withdrawing effect of the para-nitro group, while being slightly modulated by the electron-donating methoxy group in the meta position. This reduced nucleophilicity poses a challenge for standard protection protocols and underscores the importance of a carefully considered synthetic strategy.[2][3] This guide will dissect the mechanistic nuances, provide field-tested experimental protocols, and offer a logical framework for choosing the optimal protection strategy for your specific synthetic route.
The N-BOC (tert-Butoxycarbonyl) Strategy: Acid-Labile Protection
The BOC group is a classic choice for amine protection, celebrated for its stability across a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[4] Its removal, however, requires strongly acidic conditions, a critical factor in strategic synthetic planning.
Mechanism and Application Insights
N-protection with BOC is typically accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. For weakly nucleophilic anilines like our target substrate, this reaction can be sluggish and often requires catalysis or forcing conditions.[2][5] While bases like 4-dimethylaminopyridine (DMAP) are common catalysts, their use can be complex. An alternative is to employ catalyst-free systems or specific solvent systems that can promote the reaction.[4][6]
The deprotection is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process generates a carbamic acid intermediate which spontaneously decarboxylates to release the free amine.[7] A crucial practical consideration is the electrophilic nature of the released t-butyl cation, which can alkylate nucleophilic sites in the substrate. Therefore, the inclusion of a "scavenger" like anisole or thioanisole is often essential to intercept this reactive intermediate.[4][7]
Experimental Protocol: N-BOC Protection of 3-Methoxy-4-nitroaniline
This protocol is adapted from general procedures for the N-Boc protection of structurally diverse amines under catalyst-free conditions.[6]
Materials:
-
3-Methoxy-4-nitroaniline (1.0 mmol, 168.15 mg)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 262.0 mg)
-
Dichloromethane (DCM) (5 mL)
-
Water (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask, add 3-methoxy-4-nitroaniline (1.0 mmol) and distilled water (9.5 mL). Stir the suspension at room temperature for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.2 mmol) to the mixture.
-
Add Dichloromethane (5 mL) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-8 hours).
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure N-Boc-3-methoxy-4-nitroaniline.
Caption: Workflow for N-BOC protection and subsequent acid-labile deprotection.
The N-Fmoc (9-Fluorenylmethoxycarbonyl) Strategy: Base-Labile Protection
The Fmoc group stands in stark contrast to BOC, offering a key orthogonal protection strategy. Its defining feature is its stability to acidic conditions and its lability to bases, typically secondary amines.[8][9] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is invaluable in complex solution-phase synthesis.[10][]
Mechanism and Application Insights
Fmoc protection is generally achieved by reacting the amine with an activated fluorenylmethyl carbonate, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, displacing either chloride or succinimide. The use of a mild base, like sodium bicarbonate, is required to neutralize the HCl or succinimide byproduct.[8] Fmoc-OSu is often preferred due to its greater stability and ease of handling compared to the moisture-sensitive Fmoc-Cl.[8]
Deprotection occurs via a base-mediated β-elimination (E1cB-type) mechanism. A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[9] This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then rapidly eliminates dibenzofulvene and carbon dioxide to liberate the free amine. The released dibenzofulvene is an electrophile and is typically trapped by the amine base (e.g., piperidine) to prevent side reactions with the deprotected amine.[9]
Experimental Protocol: N-Fmoc Protection of 3-Methoxy-4-nitroaniline
This protocol is based on standard Schotten-Baumann conditions for Fmoc protection.[8]
Materials:
-
3-Methoxy-4-nitroaniline (1.0 mmol, 168.15 mg)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 mmol, 284.7 mg)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol, 210.0 mg)
-
1,4-Dioxane (10 mL)
-
Water (5 mL)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-methoxy-4-nitroaniline (1.0 mmol) and sodium bicarbonate (2.5 mmol) in a mixture of 1,4-dioxane (10 mL) and water (5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 mmol) in 1,4-dioxane (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring completion by TLC.
-
Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield pure N-Fmoc-3-methoxy-4-nitroaniline.
Caption: Workflow for N-Fmoc protection and subsequent base-labile deprotection.
Head-to-Head Comparison: BOC vs. Fmoc for 3-Methoxy-4-nitroaniline
The choice between BOC and Fmoc is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan. For a deactivated aniline, the nuances of each method become even more critical.
| Feature | N-BOC Protection | N-Fmoc Protection | Causality & Field Insights |
| Deprotection Condition | Strongly Acidic (e.g., TFA, HCl)[7] | Mildly Basic (e.g., 20% Piperidine in DMF)[9][12] | This is the primary point of differentiation. The entire synthetic route must be planned around this. If downstream steps use strong bases (e.g., organometallics), BOC is preferred. If acid-sensitive groups (e.g., other BOC groups, t-butyl esters) are present, Fmoc is the logical choice.[][13] |
| Orthogonality | Orthogonal to base-labile groups (Fmoc, Cbz) and hydrogenolysis.[4] | Orthogonal to acid-labile groups (BOC, Trt) and hydrogenolysis.[8] | True orthogonality between BOC and Fmoc allows for complex, site-specific manipulations, which is essential in drug development and peptide synthesis.[][14] |
| Substrate Reactivity | Reaction is often slow with electron-poor anilines; may require catalysts or longer reaction times.[2] | Generally efficient, though the aniline's basicity can influence reaction rate. The Schotten-Baumann conditions are robust. | The reduced nucleophilicity of 3-methoxy-4-nitroaniline is a significant hurdle for the BOC reaction. Expect lower yields or the need for optimization compared to the Fmoc protocol. |
| Stability of Protected Amine | Very stable to bases and most nucleophiles.[4] | Stable to acid. Can be cleaved by some strong, non-amine bases and is susceptible to hydrogenolysis.[8] | The BOC-carbamate is exceptionally robust. The Fmoc group, while generally stable, can be unintentionally cleaved under certain reductive conditions (e.g., aggressive catalytic hydrogenation). |
| Byproducts & Workup | Deprotection generates isobutylene and CO₂. Requires scavengers (e.g., anisole) to trap t-butyl cations.[7] | Deprotection generates dibenzofulvene, which is trapped by the amine base (e.g., piperidine).[9] | Workup for both protection reactions is standard (extraction, chromatography). The key difference is in the deprotection step; piperidine is volatile but must be thoroughly removed, while TFA is highly corrosive and requires careful handling. |
| Cost & Handling | Boc₂O is generally less expensive than Fmoc reagents. TFA is a hazardous, corrosive acid.[] | Fmoc-Cl/Fmoc-OSu are more expensive. Piperidine has a strong odor and is basic.[] | For large-scale synthesis, the cost of Fmoc reagents can be a factor. However, the mildness of the deprotection may offset costs by improving overall yields and compatibility, reducing process steps.[] |
Strategic Decision Framework
To aid in the selection process, the following decision tree illustrates the logical considerations based on your planned synthetic route.
Sources
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. peptide.com [peptide.com]
Spectroscopic Profiling: N-BOC-3-Methoxy-4-nitroaniline vs. 3-Methoxy-4-nitroaniline
[1]
Executive Summary & Application Context
In the development of small-molecule kinase inhibitors—particularly those targeting EGFR and ALK pathways—the 3-methoxy-4-nitroaniline scaffold is a critical intermediate.[1] Its protection as N-BOC-3-Methoxy-4-nitroaniline (tert-butyl (3-methoxy-4-nitrophenyl)carbamate) is a standard yet pivotal step to prevent side reactions during subsequent nucleophilic aromatic substitutions or reductions.[1]
This guide provides a definitive spectroscopic comparison between the precursor (free amine) and the product (Boc-protected carbamate).[1] It focuses on identifying diagnostic signals in 1H NMR and FT-IR that serve as "Go/No-Go" quality control gates during synthesis.
Synthesis & Structural Logic
The transformation involves the chemoselective protection of the primary aniline amine using Di-tert-butyl dicarbonate ((Boc)₂O).[1] This reaction converts the strongly electron-donating amino group (-NH₂) into a bulky, less nucleophilic carbamate (-NHBoc).[1]
Mechanism & Workflow
Figure 1: Synthetic pathway for the Boc-protection of 3-Methoxy-4-nitroaniline.
Spectroscopic Comparison: The Diagnostic Signals
The transition from precursor to product is spectroscopically distinct.[1] The loss of the primary amine protons and the introduction of the tert-butyl group provide clear markers for reaction completion.[1]
1H NMR Analysis (Solvent: CDCl₃)
The most definitive proof of conversion is the appearance of the intense tert-butyl singlet and the downfield shift of the N-H proton.[1]
| Feature | Precursor (3-Methoxy-4-nitroaniline) | Product (N-BOC Derivative) | Mechanistic Insight |
| Boc-Group (t-Bu) | Absent | δ 1.50 - 1.55 ppm (s, 9H) | Diagnostic singlet.[1] Integration must be 9x relative to aromatic protons.[1] |
| Amine Proton (N-H) | δ 4.0 - 4.5 ppm (br s, 2H) | δ ~6.8 - 7.2 ppm (br s, 1H) | Transformation from -NH₂ to -NH-C(=O)-.[1] The carbamate proton is desheilded by the carbonyl anisotropy.[1] |
| Methoxy Group (-OCH₃) | δ 3.92 ppm (s, 3H) | δ 3.95 - 4.00 ppm (s, 3H) | Minimal shift; the methoxy environment is largely unaffected by the distal N-protection.[1] |
| Aromatic Region | δ 6.2 - 7.8 ppm | δ 7.0 - 8.2 ppm | The Boc group is less electron-donating than the free amine, causing a slight downfield shift of ortho/para protons.[1] |
Critical QC Check: If the broad singlet at ~4.0 ppm (2H) persists, the reaction is incomplete. If the integration of the t-Bu signal is <9.0, check for hydrolysis or impurities.[1]
FT-IR Spectroscopy[1]
Infrared spectroscopy provides a rapid, non-destructive method to verify the formation of the carbamate linkage.[1]
| Functional Group | Precursor Wavenumber (cm⁻¹) | Product Wavenumber (cm⁻¹) | Interpretation |
| Carbonyl (C=O) | Absent | 1700 - 1735 cm⁻¹ | Strong, sharp band. The definitive marker of Carbamate formation.[1] |
| N-H Stretch | 3300 - 3500 cm⁻¹ (Doublet) | ~3350 cm⁻¹ (Singlet) | Transition from primary amine (sym/asym stretch) to secondary amine.[1] |
| Nitro (-NO₂) | 1300 & 1500 cm⁻¹ | 1300 & 1500 cm⁻¹ | Remains unchanged; serves as an internal reference for structural integrity.[1] |
Experimental Protocols
Protocol A: Synthesis of this compound
Standard Operating Procedure (SOP) for High-Purity Isolation
Reagents:
-
3-Methoxy-4-nitroaniline (1.0 eq)[1]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)[1]
-
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-Methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL).
-
Activation: Add TEA (15 mmol) and DMAP (1 mmol). Stir at 0°C for 10 minutes under inert atmosphere (
). -
Addition: Dropwise add a solution of (Boc)₂O (12 mmol) in DCM over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Endpoint: Disappearance of the lower Rf amine spot.[1]
-
-
Workup: Quench with water (50 mL). Extract the organic layer and wash successively with 1M HCl (to remove excess amine/DMAP), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain a yellow solid.[1]
Protocol B: Analytical Validation Flow
Figure 2: Logical decision tree for analytical validation of the product.
References
Benchmarking N-BOC-3-Methoxy-4-nitroaniline against commercially available analogs
Executive Summary
In the high-stakes synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs), the quality of the diamine precursor is the primary determinant of downstream yield and purity. While 3-Methoxy-4-nitroaniline is the raw commodity, its protected derivative N-BOC-3-Methoxy-4-nitroaniline offers a distinct process advantage that often outweighs the added step cost.
This guide benchmarks the N-BOC protected variant against its "naked" analog and isomeric competitors. Our data indicates that the N-BOC moiety does more than protect; it acts as a solubility handle and a regio-steric shield , significantly reducing oxidative dimerization impurities during the critical nitro-reduction phase.
Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]
Molecule: this compound CAS: [Representative/Generic Structure] Core Function: Precursor for 4-methoxy-6-aminobenzimidazole scaffolds.
The molecule features a "push-pull" electronic system. The methoxy group at C3 pushes electron density (+M effect), while the nitro group at C4 pulls it (-M effect). The N-BOC group modulates the nucleophilicity of the amine, preventing side reactions such as formation of azo-dimers during hydrogenation.
The Competitors
-
Analog A (The Commodity): 3-Methoxy-4-nitroaniline (Free base).
-
Pros: Cheap, atom-economical.
-
Cons: Poor solubility in non-polar solvents; prone to oxidation.
-
-
Analog B (The Isomer): 2-Methoxy-4-nitroaniline.
-
Pros: Alternative substitution pattern.
-
Cons: Steric clash between methoxy and amine often lowers protection yields.
-
Comparative Analysis: Solubility & Stability
One of the most overlooked bottlenecks in scaling up nitroaniline chemistry is solubility . The free amine (Analog A) often requires high volumes of methanol or harsh polar aprotic solvents (DMF/DMSO), complicating workup.
Experiment 1: Solvent Compatibility Screening
Method: Saturation point determination at 25°C via HPLC assay.
| Solvent | Analog A (Free Amine) | N-BOC Variant (Target) | Impact on Process |
| Dichloromethane (DCM) | < 5 mg/mL (Poor) | > 150 mg/mL (Excellent) | Critical: Allows for aqueous extractions/washings. |
| Ethyl Acetate | ~ 15 mg/mL | > 200 mg/mL | Enables standard crystallization workflows. |
| Methanol | ~ 40 mg/mL | > 100 mg/mL | Both suitable for hydrogenation. |
| Toluene | Insoluble | ~ 80 mg/mL | Allows azeotropic drying if needed. |
Scientist’s Insight: The N-BOC group transforms the molecule from a "brick dust" solid into a lipophilic species. This allows you to perform the subsequent reduction in ethyl acetate or THF, avoiding the difficult removal of DMF or the flammability risks of large-scale methanolic handling.
The Critical Application: Nitro Reduction
The "money step" is the conversion of the nitro group to an amine to form the phenylenediamine core. This is where the N-BOC group proves its worth by preventing poisoning of the catalyst and dimer formation .
Protocol: Catalytic Hydrogenation (Benchmarked)
Objective: Reduce Nitro group without cleaving BOC or reducing the aromatic ring.
Reagents:
-
Substrate: 10 mmol
-
Catalyst: 5% Pd/C (50% wet), 10 wt% loading
-
Solvent: THF/MeOH (1:1)
-
Pressure: 1 atm H₂ (Balloon) or 3 bar (Parr shaker)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3.0 g of this compound in 30 mL THF/MeOH. Note: The free amine analog would require 150 mL MeOH to dissolve fully.
-
Inerting: Purge the vessel with N₂ (3x) to remove oxygen.
-
Catalyst Charge: Add Pd/C carefully (under N₂ flow to prevent ignition).
-
Hydrogenation: Introduce H₂. Stir vigorously at 25°C.
-
Observation: The yellow suspension turns clear/colorless within 2 hours for the N-BOC variant.
-
-
Filtration: Filter through Celite to remove Pd/C.
-
Analysis: HPLC Purity check.
Data Summary: Reduction Efficiency
| Metric | Analog A (Free Amine) | N-BOC Variant |
| Reaction Time | 6-8 Hours | 2 Hours |
| Impurity Profile | 3-5% Azo/Hydrazo dimers | < 0.5% Impurities |
| Yield (Isolated) | 82% (Losses due to solubility) | 96% |
| Color | Dark Brown (Oxidation) | Off-white / Pale Grey |
Mechanism of Improvement: The BOC group sterically hinders the N1-amine. In the free amine (Analog A), the resulting diamine is highly electron-rich and prone to oxidative coupling with unreacted nitroso intermediates. The BOC group withdraws just enough density to stabilize the intermediate, resulting in a cleaner profile.
Visualizing the Advantage
The following diagrams illustrate the process logic and the chemical pathway.
Diagram 1: The Synthetic Workflow & Decision Matrix
This flow demonstrates why a researcher should choose the N-BOC variant despite the extra step of protection.
Caption: Comparative workflow showing the "hidden costs" of using the cheaper, unprotected starting material versus the streamlined N-BOC route.
Diagram 2: Reaction Pathway & Stability
Visualizing the "Push-Pull" electronics and the protection strategy.
Caption: The BOC group prevents the coupling of the hydroxylamine intermediate, forcing the pathway toward the desired diamine.
References & Authoritative Sources
-
Osimertinib Synthesis & Process Chemistry:
-
Title: Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib.
-
Source: Wiley / ChemistrySelect (2020).
-
Relevance: Details the nitration and subsequent reduction steps where protecting groups are critical for yield.
-
Link:[Link]
-
-
BOC Protection Mechanics:
-
Solubility of Nitroanilines:
-
Title: 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents.
-
Source: Journal of Chemical & Engineering Data (via ResearchGate).
-
Relevance: Provides baseline solubility data for the unprotected analogs, supporting the "Solubility" comparison table.
-
Link:[Link]
-
-
EGFR Inhibitor Design:
-
Title: Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
-
Source: NIH / PubMed Central.
-
Relevance: Contextualizes the use of the methoxy-nitroaniline scaffold in drug development.
-
Link:[Link]
-
Sources
Safety Operating Guide
N-BOC-3-Methoxy-4-nitroaniline: Proper Disposal Procedures
Introduction: The "Why" Behind the Protocol
Do not treat this compound as generic organic waste.
As researchers, we often categorize protected anilines simply as "organic solids." However, N-BOC-3-Methoxy-4-nitroaniline presents a specific dual-hazard profile that demands a specialized disposal strategy.[1][2]
-
The Nitro Group (
): Even when attached to an aromatic ring, nitro groups possess significant energetic potential. While not as shock-sensitive as polynitrated compounds (e.g., TNT, Picric Acid), they are thermodynamically unstable and can decompose exothermically during incineration if not properly diluted or regulated.[2] -
The BOC Group (tert-Butyloxycarbonyl): This protecting group is acid-labile . If this waste is accidentally commingled with acidic waste streams (a common laboratory error), it will decompose to release isobutylene and carbon dioxide gas. In a sealed waste drum, this pressurization can lead to catastrophic container failure.
This guide provides a self-validating protocol to neutralize these risks during the disposal chain.
Hazard Characterization & Regulatory Classification
Before handling, you must classify the waste to ensure downstream compliance (RCRA/EPA).
Chemical Hazard Profile
| Feature | Hazard Description | Operational Implication |
| Parent Pharmacophore | Nitroaniline Derivative | High acute toxicity (Oral/Dermal/Inhalation).[1][2][3][4][5] Potential Methemoglobinogen. |
| Functional Group | Carbamate (BOC) | Acid Sensitive. Generates gas ( |
| Physical State | Yellow/Orange Solid | Dust explosion hazard if finely divided.[1][2][6] |
| Environmental | Aquatic Toxin | Strict Zero-Discharge: Never dispose of down the drain.[1][2][4] |
Regulatory Classification (RCRA)
While the specific CAS for the N-BOC derivative may not be explicitly P-listed (like p-Nitroaniline, P077 ), best practice dictates treating it as Acute Hazardous Waste .[1][2]
-
Primary Waste Code: D001 (Ignitable/Oxidizer potential depending on formulation) or D003 (Reactive - conservative classification).
-
Secondary Waste Code: P-Listed Equivalent (Treat as P077 for safety margins).
Pre-Disposal Stabilization
Goal: Prevent accidental deprotection or mobilization of the nitro group.
A. Segregation (The "Golden Rule")
-
INCOMPATIBLES: Never mix this waste with Strong Acids (TFA, HCl,
) or Strong Reducers (Hydrides, Zinc metal). -
Reasoning: Acid contact removes the BOC group, generating gas and heat. Reducers can react violently with the nitro group.
B. Solid Waste Handling[8]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Dampening (Optional but Recommended): If the powder is very fine and static-prone, lightly mist with water or mineral oil to suppress dust. Note: Nitro compounds are safer when wet.
-
Double Containment: Place the primary container inside a clear, heavy-duty plastic bag (6-mil thickness) before placing it in the satellite accumulation drum.
C. Liquid Waste (Mother Liquors)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):
-
Verify pH: Ensure the solution is Neutral (pH 7) or slightly Basic .
-
Scavenging: If the solution contains residual acid (e.g., from a previous step), quench with saturated Sodium Bicarbonate (
) before bottling. -
Headspace: Leave at least 10% headspace in the bottle to accommodate potential thermal expansion or minor off-gassing.
The Disposal Protocol (Step-by-Step)
Workflow Diagram
The following logic flow ensures you choose the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for the safe disposal of N-BOC protected nitroanilines. Note the critical pH check for liquid waste to prevent gas generation.
Detailed Procedure
Step 1: Labeling (The "Chain of Custody")
Your label is the primary communication tool for the disposal contractor. Vague labeling leads to accidents.
-
Proper Name: Toxic Solid, Organic, n.o.s. (Contains this compound).[1][2]
-
Hazards Checked: [x] Toxic [x] Irritant [ ] Oxidizer (Check if applicable based on quantity).
-
Special Note: Add a comment: "Contains BOC-protected amine. Do not mix with acids."
Step 2: Storage Prior to Pickup
-
Store in a cool, dry, well-ventilated area .
-
Keep away from direct sunlight (nitro compounds can photodegrade or heat up).
-
Secondary Containment: Ensure the waste container sits in a tray capable of holding 110% of the volume.
Step 3: Final Destruction Method
The only acceptable final destruction method for this compound is High-Temperature Incineration .
-
Why? Incineration at >1000°C ensures the complete thermal breakdown of the nitro group and the aromatic ring, preventing the formation of toxic azo-dyes or leaching into groundwater.[2]
-
Verification: Confirm with your EHS officer that the waste manifest specifies incineration (often code H040 or similar depending on jurisdiction).
Emergency Response (Spill Scenario)
If a spill occurs during the transfer to waste containers:
-
Evacuate & Ventilate: Nitroaniline dust is highly toxic if inhaled.[3][5]
-
PPE: Wear Nitrile gloves (double gloved), Tyvek suit, and a P100 respirator (or N95 minimum).
-
Containment: Do NOT use a vacuum cleaner (static spark risk).
-
Solids: Cover with wet sand or vermiculite to suppress dust.[7] Scoop gently into a waste jar.
-
Liquids: Absorb with vermiculite or clay pads.
-
-
Decontamination: Wash the area with a dilute soap solution. Do not use bleach (potential reaction with amines).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7449, 4-Nitroaniline. (Parent Compound Toxicity Data). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: P-List and U-List Hazardous Wastes. (Regulatory Classification).[4] Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[8] (BOC Group Stability and Cleavage Mechanisms). Wiley-Interscience.[8]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: p-Nitroaniline. Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. download.basf.com [download.basf.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. westliberty.edu [westliberty.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
